molecular formula C22H39NO2 B110053 N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine CAS No. 169232-04-6

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine

Cat. No. B110053
CAS RN: 169232-04-6
M. Wt: 349.5 g/mol
InChI Key: YKGQBEGMUSSPFY-YOILPLPUSA-N
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Description

“N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine” is a type of sphingolipid, specifically a ceramide . Ceramides are a family of waxy lipid molecules composed of a sphingosine and a fatty acid. They play a crucial role in determining the physical properties of cell membranes and have been implicated in a variety of physiological functions .

Scientific Research Applications

  • Ethanolamine Utilization in Bacterial Pathogens : Ethanolamine, a component of N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine, is utilized by some bacteria as a source of carbon and/or nitrogen. This process is linked to bacterial pathogenesis and varies in gene content and regulatory mechanisms among different bacteria (Garsin, 2010).

  • Synthesis of Fatty Acid Ethanolamides : Research has explored the synthesis of ethanolamides from various polyunsaturated fatty acids, including this compound, from natural fats. These studies have implications for understanding complex mixtures of fatty acid ethanolamides (Karaulov et al., 2004).

  • Cannabinoid Receptor Agonism : Research has indicated that ethanolamides of certain fatty acids, including this compound, can act as agonists at cannabinoid receptors, CB1 and CB2. These compounds are involved in various physiological functions, including pain and inflammation modulation (Priller et al., 1995).

  • Selective Labeling of Anandamide : Anandamide, related to this compound, has been selectively labeled for study in pharmaceutical research. This research aids in understanding the conformation of anandamide in its receptor binding environment, which has implications for drug development (Xie et al., 2002).

  • Ethanolamine Utilization in Gut Pathogens : Studies have shown that ethanolamine is a valuable source of carbon or nitrogen for bacteria capable of its catabolism. This process is particularly prevalent in the gastrointestinal tract due to membrane turnover, and it contributes to infection and colonization in the host (Kaval & Garsin, 2018).

Mechanism of Action

Target of Action

Mead Acid-EA is an n-9 polyunsaturated fatty acid (PUFA) that is distributed in various normal tissues . It can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . These enzymes are the primary targets of Mead Acid-EA, playing a crucial role in its physiological and pathological effects.

Mode of Action

Mead Acid-EA interacts with its targets, lipoxygenase and cyclooxygenase, to produce specific lipid mediators . These mediators then induce changes in the body, affecting various physiological processes. The exact nature of these changes is still under investigation, but they are believed to have significant effects on inflammation, cancer, dermatitis, and cystic fibrosis .

Biochemical Pathways

Mead Acid-EA affects the biochemical pathways of PUFA metabolism . It is synthesized from oleic acid in the n-9 series via the same enzyme system as for the n-6 and n-3 series . This synthesis process impacts the levels of other PUFAs in the body, influencing various physiological roles and diseases .

Pharmacokinetics

It is known that mead acid-ea is distributed in various normal tissues , suggesting a wide distribution in the body

Result of Action

The action of Mead Acid-EA results in the production of specific lipid mediators, which have various effects on the body . These effects include potential impacts on inflammation, cancer, dermatitis, and cystic fibrosis . .

Action Environment

The action, efficacy, and stability of Mead Acid-EA can be influenced by various environmental factors. For instance, essential fatty acid (EFA) deficiency can lead to an increase in the synthesis of Mead Acid-EA . This suggests that dietary factors and overall health status can significantly influence the action of Mead Acid-EA.

Biochemical Analysis

Biochemical Properties

Mead Acid-EA plays an important role in biochemical reactions. It interacts with enzymes such as lipoxygenase and cyclooxygenase, which convert it into specific lipid mediators . These interactions are crucial for its function as an endogenous multifunctional PUFA .

Cellular Effects

Mead Acid-EA has been found to have effects on inflammation, cancer, dermatitis, and cystic fibrosis . It influences cell function by altering the production of inflammatory mediators, modulating neutrophils infiltration, and altering VEGF effector pathway .

Molecular Mechanism

The molecular mechanism of Mead Acid-EA involves its conversion to specific lipid mediators by lipoxygenase and cyclooxygenase . This process allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is widely distributed in various normal tissues , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

Mead Acid-EA is involved in the metabolism of PUFAs . It is synthesized from oleic acid in the n-9 series via the same enzyme system as for the n-6 and n-3 series . It may also have effects on metabolic flux or metabolite levels.

Transport and Distribution

Mead Acid-EA is transported and distributed within cells and tissues. The absorption and distribution of Mead Acid-EA is widespread physiologically and is similar to that of other C20 PUFAs, such as ARA and EPA .

properties

IUPAC Name

(5Z,8Z,11Z)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25)/b10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGQBEGMUSSPFY-YOILPLPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901348030
Record name (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169232-04-6
Record name (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does MEAD ethanolamide, also known as N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine, interact with its target and what are the downstream effects?

A1: MEAD ethanolamide acts as an agonist at both cannabinoid receptor subtypes, CB1 and CB2. [, , ] This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids like anandamide.

Q2: What is known about the synthesis of MEAD ethanolamide in biological systems?

A3: Research suggests that MEAD ethanolamide can be synthesized enzymatically in a similar manner to anandamide. [] This involves the condensation of mead acid with ethanolamine. Studies using rat and human hippocampal P2 membranes demonstrated that both mead acid and arachidonic acid were equally effective substrates for the enzymatic synthesis of their respective ethanolamides. [] This finding suggests a potential parallel pathway for the biosynthesis of these endocannabinoids, possibly responding to specific physiological conditions or dietary factors.

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